Product packaging for Metkephamid acetate(Cat. No.:CAS No. 66960-35-8)

Metkephamid acetate

Cat. No.: B1676505
CAS No.: 66960-35-8
M. Wt: 660.8 g/mol
InChI Key: MCEMSMUXOSFTJG-KBUZRCILSA-N
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Description

Historical Context of Opioid Peptide Development

Evolution of Synthetic Enkephalin Analogs

In the mid-1970s, researchers successfully identified the first endogenous opioid peptides: Met-enkephalin and Leu-enkephalin. nih.govnih.gov These naturally occurring pentapeptides, however, proved to have limited therapeutic potential. When administered, their analgesic effects were fleeting because they were rapidly broken down by enzymes. wikipedia.orgias.ac.in This critical drawback launched a wave of research focused on creating structurally modified, more stable, and potent synthetic analogs. ias.ac.in

Medicinal chemists employed several strategies to overcome the inherent instability of natural enkephalins. ias.ac.innih.gov Key modifications included:

Substitution with D-amino acids: Replacing the glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine, made the peptide chain more resistant to degradation by enzymes called aminopeptidases. ias.ac.in

N-terminal modification: Altering the N-terminal tyrosine residue. ias.ac.in

C-terminal modification: Converting the terminal carboxyl group into an amide or an alcohol, which protected the peptide from carboxypeptidases. ias.ac.in

These efforts led to the development of numerous enkephalin analogs with improved stability and enhanced analgesic activity, paving the way for compounds that could be active even after systemic administration. ias.ac.innih.gov

Metkephamid (B1676504) Acetate (B1210297) as a Seminal Research Compound

Metkephamid acetate (chemical name: L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N2-methyl-L-methioninamide) emerged from this intensive period of synthetic development as a particularly noteworthy compound. wikipedia.org It is a derivative of [Met]enkephalin with the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂. wikipedia.org

Its structure incorporates several of the key modifications designed to enhance stability and potency:

The presence of D-Alanine at position 2 protects it from enzymatic breakdown. wikipedia.org

The N-methylation of the methionine residue and the conversion of the C-terminus to an amide further increase its resistance to proteolytic degradation. wikipedia.org

These structural changes give Metkephamid a significantly longer biological half-life of about 60 minutes, compared to the mere seconds of its parent peptide, [Met]enkephalin. wikipedia.org Crucially, these modifications also allowed Metkephamid to readily cross the blood-brain barrier after systemic administration, enabling it to produce potent, centrally-mediated effects—a significant hurdle for many peptide-based drugs. wikipedia.org

Academic Significance in Opioid Receptor Pharmacology

The existence of specific opioid receptors was confirmed in 1973, and early pharmacological studies suggested they were not a uniform group. guidetopharmacology.org This led to the initial classification of mu (μ), kappa (κ), and delta (δ) receptors, named after their prototypic drug agonists (morphine, ketocyclazocine, and the mouse vas deferens tissue, respectively). guidetopharmacology.org

Contribution to Opioid Receptor Subtype Classification

Metkephamid proved to be an invaluable pharmacological tool for exploring these receptor subtypes. Research demonstrated that it acts as a potent agonist at both the δ- and μ-opioid receptors with roughly equal affinity. wikipedia.org This mixed μ/δ agonist profile allowed scientists to investigate the combined and distinct physiological roles of these two receptor types. wikipedia.orgnih.gov

By studying the effects of Metkephamid and comparing them to more selective agonists, researchers could better delineate the functions attributed to μ-receptor activation versus δ-receptor activation. nih.gov For example, the potent analgesic effects of Metkephamid were shown to be dependent on its activity at both receptor subtypes. wikipedia.org Furthermore, the observation that Metkephamid produced less respiratory depression and physical dependence compared to traditional μ-agonists was attributed to its significant δ-opioid activity, highlighting the potential therapeutic benefits of targeting δ-receptors. wikipedia.orgnih.gov

Impact on Understanding Opioid Peptide Pharmacodynamics

The study of Metkephamid significantly advanced the understanding of opioid peptide pharmacodynamics—the physiological and biochemical effects of opioids and their mechanisms of action. As a systemically active peptide that could enter the central nervous system, it provided a model for how endogenous and synthetic peptides could produce profound analgesic effects. wikipedia.orgnih.gov

Research with Metkephamid helped to solidify the concept that analgesia could be produced through actions at δ-receptors in addition to the well-established μ-receptors. nih.gov The compound's ability to produce potent pain relief when administered directly into the brain's lateral ventricles further supported the central role of both μ and δ receptors in pain modulation. nih.gov While its clinical development did not proceed past Phase I trials due to some unusual side effects, its role as a research compound was seminal. wikipedia.orgnih.gov It helped lay the groundwork for the continued development of mixed-receptor profile opioid peptides, a field that continues to explore novel analgesics with potentially better side-effect profiles. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44N6O8S B1676505 Metkephamid acetate CAS No. 66960-35-8

Properties

CAS No.

66960-35-8

Molecular Formula

C31H44N6O8S

Molecular Weight

660.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1

InChI Key

MCEMSMUXOSFTJG-KBUZRCILSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Appearance

Solid powder

Other CAS No.

66960-35-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YAGFM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide
enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me-
enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl-
Lilly 127623
Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
metkephamid acetate
O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide

Origin of Product

United States

Receptor Pharmacology and Binding Characteristics

Opioid Receptor Binding Profiles

Metkephamid (B1676504) acetate's interaction with opioid receptors is characterized by high affinity and a notable selectivity profile, particularly its equipotent activity at both mu (μ) and delta (δ) receptors, alongside a specific interaction with a subtype of the kappa (κ) receptor.

Mu (μ)-Opioid Receptor Interactions

Metkephamid acetate (B1210297) demonstrates a potent binding affinity for the μ-opioid receptor. wikipedia.org It acts as a strong agonist at this site, an interaction that is crucial for its centrally-mediated analgesic effects. wikipedia.org The activation of μ-opioid receptors is a key mechanism through which many opioid compounds exert their primary pain-relieving properties.

Delta (δ)-Opioid Receptor Interactions

A defining characteristic of Metkephamid acetate is its potent and roughly equipotent affinity for the δ-opioid receptor, comparable to its interaction with the μ-receptor. wikipedia.org This dual agonism is significant, as δ-receptor activation is thought to contribute to analgesia while potentially mitigating some of the undesirable side effects associated with conventional μ-opioid agonists. wikipedia.org

Kappa 3 (κ3)-Opioid Receptor Selectivity

In addition to its effects on μ- and δ-receptors, this compound shows a high affinity and subtype-selectivity for the κ3-opioid receptor. wikipedia.org The kappa opioid system is complex, with multiple receptor subtypes, and the specific functional role of the κ3 subtype is an area of ongoing research. Metkephamid's selectivity for this particular subtype distinguishes it from many other opioid peptides.

Comparative Binding Affinities with Endogenous Opioid Peptides

This compound was designed as a stable analog of the endogenous opioid peptide [Met]enkephalin. wikipedia.org The binding affinities of endogenous opioid peptides vary across the different receptor types. Generally, enkephalins show the highest affinity for δ-receptors, β-endorphin binds with high affinity to both μ- and δ-receptors, and dynorphins are the primary endogenous ligands for κ-receptors. nih.govnih.govwikipedia.org

While direct comparative studies with standardized binding assays are limited, the table below compiles representative binding affinity data (Ki, in nM) for major endogenous opioid peptides from various sources to provide a contextual framework for Metkephamid's receptor profile. It is important to note that variations in experimental conditions can affect these values.

Binding Affinities (Ki, nM) of Endogenous Opioid Peptides

PeptideMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
[Met]enkephalinVariableHigh AffinityLow Affinity
[Leu]enkephalinVariableHigh Affinity (Ki ~1-5 nM)Low Affinity
β-EndorphinHigh Affinity (Ki ~0.5-3 nM)High Affinity (Ki ~0.5-3 nM)Variable
Dynorphin AModerate Affinity (Ki ~1-20 nM)Moderate Affinity (Ki ~5-50 nM)High Affinity (Ki ~0.2-1 nM)

Note: The presented Ki values are approximate ranges compiled from multiple research sources and are intended for contextual comparison. This compound is reported to have roughly equipotent, potent affinity for μ- and δ-receptors. wikipedia.org

Agonist Activity and Signal Transduction

This compound functions as an agonist, meaning it binds to and activates opioid receptors, initiating a cascade of intracellular events that lead to a physiological response.

Agonist Properties at Mu and Delta Opioid Receptors

This compound is a potent agonist at both μ- and δ-opioid receptors. wikipedia.org Upon binding, these receptors, which are G-protein coupled receptors (GPCRs), typically activate inhibitory G-proteins (Gi/o). This activation leads to a series of downstream signaling events, including the inhibition of the enzyme adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). nih.gov Furthermore, the activation of Gi/o proteins can modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. nih.gov This collective action results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other central nervous system effects of the compound.

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

Opioid receptors, the primary targets for this compound, are a class of G protein-coupled receptors (GPCRs). researchgate.netanesthesiaexperts.com The activation of these receptors initiates a cascade of intracellular events. As a class A GPCR, the binding of an agonist like this compound induces a conformational change in the receptor protein. anesthesiaexperts.comnih.gov This change is transmitted to a heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the membrane. nih.gov

This agonist-induced conformational shift facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. nih.gov Following this exchange, the Gα-GTP unit dissociates from the Gβγ dimer. nih.gov Both the Gα-GTP and the Gβγ dimer are then free to interact with and modulate the activity of various downstream intracellular effector proteins, thereby propagating the signal. nih.govnih.gov For the μ (mu) and δ (delta) opioid receptors, to which this compound binds, this process primarily involves coupling to inhibitory G proteins (Gαi/o). anesthesiaexperts.com

Modulation of Intracellular Signaling Pathways

The activation of Gαi/o proteins by this compound at μ- and δ-opioid receptors leads to the modulation of several key intracellular signaling pathways. A primary effect is the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). Another significant consequence is the modulation of ion channel activity, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.

Furthermore, GPCR activation can influence Mitogen-Activated Protein Kinase (MAPK) signaling cascades, such as the extracellular signal-regulated kinases (ERK1/2), which play roles in regulating various cellular processes. nih.gov The specific signaling cascade activated can be influenced by the specific ligand, the receptor subtype, and the cellular environment. nih.gov The binding of β-arrestin proteins to the activated receptor can terminate G protein signaling and lead to receptor internalization, a process that can also initiate distinct signaling pathways. researchgate.net

Receptor Subtype Selectivity and Functional Distinctions

This compound exhibits a distinct profile of interaction across the different opioid receptor subtypes.

Dual Agonism and Receptor Promiscuity Considerations

This compound is characterized as a potent agonist with roughly equipotent affinity for both the δ- (delta) and μ- (mu) opioid receptors. wikipedia.orgnih.gov In addition to its activity at δ- and μ-receptors, it also demonstrates a high affinity for the κ₃- (kappa-3) opioid receptor subtype. wikipedia.org This dual agonism at μ- and δ-receptors is central to its analgesic effects, which have been shown to be dependent on its activity at both of these receptor types. wikipedia.org In-vitro studies have indicated that while it is roughly equipotent to morphine on the μ-receptor, it is significantly more potent on the δ-receptor. nih.gov This suggests that its analgesic properties are likely mediated through the activation of δ-receptors in conjunction with μ-receptors. nih.gov

Table 1: Receptor Binding Profile of this compound

Receptor Subtype Affinity/Activity
μ-Opioid Receptor (MOR) Potent Agonist wikipedia.orgnih.gov
δ-Opioid Receptor (DOR) Potent Agonist wikipedia.orgnih.gov
κ₃-Opioid Receptor High Affinity wikipedia.org

Pharmacological Distinction through Cross-Tolerance Studies

Cross-tolerance studies provide a method to functionally distinguish the in vivo mechanisms of action between different opioid agonists. nih.gov Long-term exposure to one opioid can lead to a reduced response to another, a phenomenon known as cross-tolerance. unc.edu However, this is often incomplete between different opioid receptor agonists.

Studies investigating this compound in morphine-tolerant mice have demonstrated a lack of complete cross-tolerance. nih.gov In these experiments, chronic administration of morphine led to a significant rightward shift in the morphine dose-response curve, indicating tolerance. nih.gov In contrast, the dose-response curve for this compound was not shifted in these same morphine-tolerant animals. nih.gov This finding suggests that the analgesic effects of this compound are mediated, at least in part, by a different receptor mechanism than that of morphine. nih.gov

Table 2: Summary of Cross-Tolerance Study Findings

Condition Effect on Morphine Analgesia Effect on Metkephamid Analgesia Implication
Chronic Morphine Treatment Tolerance Developed (Dose-response curve shifted right) nih.gov No Tolerance Observed (Dose-response curve unchanged) nih.gov Metkephamid's analgesic effect is not solely mediated by the same mechanism as morphine. nih.gov
Naloxazone Pre-treatment Analgesia Blocked (Dose-response curve shifted right) nih.gov Analgesia Unchanged nih.gov Metkephamid's analgesia involves significant δ-opioid receptor activation. nih.gov

Preclinical Investigations of Biochemical and Cellular Mechanisms

Metabolic Stability and Enzyme Interactions

The metabolic stability of peptide drugs is a critical factor influencing their bioavailability and duration of action. Investigations into metkephamid (B1676504) acetate (B1210297) have explored its resistance to enzymatic degradation, particularly by proteases.

Resistance to Proteolytic Degradation in Peptidic Opioids

Metkephamid acetate exhibits high stability against proteolytic degradation compared to many other opioid peptides, despite its peptidic nature. wikipedia.org This enhanced stability is attributed to modifications at its N- and C-terminals, specifically an N²-methylation and a carboxamide group, as well as the substitution of Gly² with D-Ala². wikipedia.orgucl.ac.uk These modifications protect the peptide from enzymatic cleavage. ucl.ac.uk For instance, while its parent peptide, [Met]enkephalin, has a very short in vivo half-life of mere seconds, this compound has a half-life of nearly 60 minutes. wikipedia.org

In Vitro Metabolism Studies (e.g., Brush Border Membrane Vesicles)

In vitro studies utilizing brush border membrane vesicles (BBMVs) from rat intestine have provided insights into the metabolism and transport of this compound. These studies revealed that the peptide is metabolized in the gut wall through contact with membrane-bound enzymes. researchgate.net The primary metabolic inactivation pathway observed involves the cleavage of the N-terminal peptide bond, catalyzed by aminopeptidase (B13392206) N. nih.gov This cleavage results in the formation of tyrosine and the tetrapeptide D-Ala-Gly-Phe-N-Me-Met-NH₂. nih.gov Degradation by cytosolic enzymes was found to be negligible. nih.gov

This compound metabolism by brush border aminopeptidases is a significant factor influencing its intestinal absorption. umich.edu The enzymatic activity can be inhibited by peptidase inhibitors such as puromycin (B1679871) and bacitracin, as well as certain dipeptides. nih.gov

Data from in vitro metabolism studies using BBMVs can be summarized as follows:

Enzyme InvolvedSite of ActionPrimary MetabolitesInhibitors
Aminopeptidase NBrush Border MembraneTyrosine, D-Ala-Gly-Phe-N-Me-Met-NH₂Puromycin, Bacitracin, Certain Dipeptides nih.gov
Cytosolic EnzymesCytosolNegligible degradation nih.govNot specified
Pancreatic ProteasesLuminal (GI Tract)Resistant to degradation acs.orgresearchgate.netNot specified

pH Effects on Enzymatic Degradation

The enzymatic degradation of this compound by brush border aminopeptidases is influenced by pH. umich.edu Studies investigating the effect of pH on intestinal metabolism using BBMVs at temperatures of 37°C across a pH range of 3.5 to 7.9 have shown a pronounced pH dependence of the enzyme-catalyzed hydrolysis. umich.edu This pH dependence may be due to changes in the ionization state of the substrate or inactivation of the enzyme outside a specific pH range. umich.edu For enzymes responsible for intestinal protein digestion, such as chymotrypsin, optimal activity is typically observed at pH 7-9, with little activity below pH 5 and above pH 9. umich.edu In the context of this compound, adjusting the pH to 4 in perfusion solutions has been shown to ensure maximum suppression of degrading enzyme activity during intestinal perfusion experiments. umich.edu

Membrane Permeability and Transport

For a drug to exert systemic or central effects, it must be able to cross biological membranes. Preclinical investigations have examined the membrane permeability of this compound, particularly its ability to cross the blood-brain barrier and its interaction with efflux transporters.

Blood-Brain Barrier (BBB) Permeation in Preclinical Models

Despite its peptidic nature, this compound has been shown to rapidly penetrate the blood-brain barrier (BBB) upon systemic administration in preclinical models. wikipedia.org This rapid penetration allows it to disperse into the central nervous system, where it produces centrally-mediated analgesic effects. wikipedia.org Evidence supporting its ability to cross the BBB includes studies in male volunteers where this compound administration suppressed plasma vasopressin, indicating binding to central opioid receptors in the hypothalamus. wallachlab.com

Interaction with Efflux Transporters (e.g., P-glycoprotein in general opioid research)

Efflux transporters, such as P-glycoprotein (P-gp), located at the BBB and in the intestinal epithelium, can limit the distribution of drugs to the brain and reduce their oral absorption by pumping them back into the lumen or out of cells. nih.govmdpi.comcolab.wsuni-mainz.de P-gp is a member of the ATP-binding cassette (ABC) superfamily of transport proteins and plays a significant role in the extrusion of xenobiotics. nih.gov

While specific detailed studies on the interaction of this compound with P-gp are not as extensively documented as for some other opioids like morphine or oxycodone, general opioid research provides context. Morphine, for instance, is a known substrate for P-gp, and its transport across the BBB is influenced by this transporter. nih.govjst.go.jp Inhibition or absence of P-gp has been shown to increase brain concentrations of morphine and enhance its analgesic effects in preclinical models. nih.govjst.go.jpscielo.br Oxycodone also acts as a P-gp substrate and can even upregulate P-gp expression. mdpi.com

One study using Caco-2 cells, a common in vitro model for intestinal permeability and transporter studies, investigated the effect of various drugs on P-gp expression. This study indicated that metkephamid (MKA) decreased the P-gp expression level compared to control. colab.ws Permeation studies in Caco-2 cells also showed a higher transport of talinolol (B1681881) and MKA from the basolateral to the apical side than from the apical to the basolateral side, suggesting the involvement of efflux transport. colab.ws Incubation with a P-gp inhibitor (MRK 16) reduced the secretion process to the apical side for these compounds. colab.ws This suggests that while metkephamid might influence P-gp expression, it also appears to be a substrate for efflux transport in intestinal models, potentially involving P-gp.

The role of P-gp in limiting the brain penetration of opioids is a significant factor in their pharmacokinetics and the development of tolerance. nih.govmdpi.com However, the extent to which P-gp specifically impacts the brain penetration and activity of this compound in vivo requires further dedicated investigation, building upon the in vitro observations in Caco-2 cells.

Cellular and Subcellular Pharmacology

The cellular and subcellular pharmacology of this compound involves its interactions with opioid receptors and its effects on cellular processes, such as neurotransmitter release.

Isolated tissue preparations, such as the guinea pig isolated ileum (GPI) and the mouse vas deferens (MVD), are commonly used bioassays to characterize the agonist and antagonist activity of compounds at opioid receptors. u-tokyo.ac.jpnih.govumich.edu These tissue-based assays evaluate the potential of a tested compound based on the tissue-level response, such as muscular contraction. u-tokyo.ac.jp This makes them systems that are considered closer to in vivo conditions compared to cell-membrane-based assays. u-tokyo.ac.jp Pharmacokinetic properties like enzymatic cleavability and membrane permeability can have a greater influence in these tissue-based assays because opioid receptors are present in the nerve plexus of the tissues used. u-tokyo.ac.jp

Studies using the mouse vas deferens and guinea pig isolated ileum have been performed to characterize the agonist function of compounds, including opioid peptides, at delta (δ) and mu (μ) opioid receptors. nih.govresearchgate.net Metkephamid is reported to be a potent agonist at both δ- and μ-opioid receptors, exhibiting roughly equipotent affinity for these subtypes. wikipedia.orgebiohippo.com It also shows high affinity and subtype-selectivity for the kappa 3 (κ₃)-opioid receptor. wikipedia.orgebiohippo.com

While specific detailed data tables for this compound in GPI and MVD assays were not extensively found in the provided search results, these preparations are standard tools used in the pharmacological characterization of opioid compounds like this compound. The general approach involves measuring the inhibition of electrically evoked contractions of these tissues caused by the opioid agonist, which is mediated by opioid receptors. umich.edu The potency and efficacy of the compound can then be determined.

In vitro cell culture models are valuable tools for investigating opioid receptor function at a molecular level. Cell-membrane-based assays, such as radioligand binding assays and GTPγS binding assays, are performed on homogenated cell membranes that stably express specific opioid receptors. u-tokyo.ac.jpnih.gov

Radioligand binding assays characterize the binding affinity of a test compound at a corresponding receptor. u-tokyo.ac.jp GTPγS binding assays, on the other hand, are used to determine the stimulative activity (EC₅₀) and potency (Emax) of an agonist at the level of receptor-G-protein coupling, using the GTP analogue guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS). u-tokyo.ac.jpnih.gov These assays provide information about the molecular-level ligand-receptor interaction and yield results when the test compound acts as an agonist at the tested receptor. u-tokyo.ac.jp

This compound behaves as a potent agonist of the δ- and μ-opioid receptors with approximately equipotent affinity. wikipedia.orgebiohippo.com It also possesses high affinity and subtype-selectivity for the κ₃-opioid receptor. wikipedia.orgebiohippo.com Studies using transfected cells that stably express specific opioid receptors, such as Chinese hamster ovary (CHO) cells, are employed to determine binding affinities and agonistic efficacies by measuring agonist-stimulated [³⁵S]GTPγS binding. nih.gov

While specific quantitative data from in vitro cell culture studies for this compound regarding EC₅₀ and Emax values were not detailed in the provided search results, the described methodologies are standard for characterizing the receptor function of opioid agonists like this compound. These studies complement tissue-based assays by providing insights into the direct interaction of the compound with cloned receptors and the subsequent activation of intracellular signaling pathways, typically involving Gi/Go proteins, leading to inhibition of adenylyl cyclase and modulation of ion channels. frontiersin.orgoup.com

Opioid receptors are G-protein coupled receptors (GPCRs) that are coupled to Gi/Go proteins. frontiersin.orgoup.com Activation of these receptors leads to the inhibition of adenylyl cyclase, inhibition of voltage-gated calcium (Ca²⁺) channels, and activation of inwardly rectifying potassium (K⁺) channels. frontiersin.orgnih.gov These actions ultimately result in the inhibition of neuronal activation and neurotransmitter release. frontiersin.orgnih.govuq.edu.au

At presynaptic neurons, opioid agonists bind to opioid receptors, blocking voltage-gated Ca²⁺ channels and thus reducing Ca²⁺ influx. nih.gov Lower intracellular Ca²⁺ concentrations inhibit the release of excitatory neurotransmitters from presynaptic vesicles. nih.gov Opioid receptors have been implicated in the alteration of neurotransmitter release. uq.edu.au

Endogenous opioid peptides, such as enkephalins, are stored in large dense-core vesicles within neuroendocrine cells, such as chromaffin cells, and are released via exocytosis. uq.edu.auacs.org The release of these endogenous opioid receptor ligands is Ca²⁺-dependent and can be evoked by stimuli such as high K⁺ concentrations. uq.edu.au Ultrastructural studies have confirmed the presence of endogenous opioids in secretory granules within immune cells from inflamed tissue, and these granules have been observed to possess processes ready for exocytosis. uq.edu.au

While the provided search results discuss opioid exocytosis and neurotransmitter release in the context of endogenous opioids and other opioid agonists, specific detailed studies focusing solely on the direct effects of this compound on opioid exocytosis or the release of specific neurotransmitters were not prominently featured. However, as a potent opioid agonist, this compound would be expected to exert its effects, in part, by modulating neurotransmitter release through the mechanisms described for opioid receptor activation, particularly the inhibition of Ca²⁺ influx at presynaptic terminals. frontiersin.orgnih.gov Studies on other opioid agonists have shown regulation of the neuronal release of neurotransmitters like dopamine, norepinephrine, serotonin, and acetylcholine (B1216132) in areas where opioid receptors are co-localized with these neurotransmitters. scielo.org.mx

In Vivo Preclinical Research: Animal Model Applications

Analgesic Mechanism Investigations in Rodent Models

The analgesic properties of Metkephamid (B1676504) acetate (B1210297) have been primarily investigated in rodent models, utilizing established nociceptive assays to quantify its effects and dissect the underlying receptor mechanisms.

Nociceptive assays are fundamental tools in pain research, providing quantitative measures of the analgesic efficacy of compounds. The hot-plate and tail-flick tests are common thermal nociceptive models used to assess centrally mediated analgesia. nih.gov In the hot-plate test, the latency of a rodent to exhibit a pain response (e.g., paw licking or jumping) when placed on a heated surface is measured. The tail-flick test measures the time it takes for a rodent to withdraw its tail from a radiant heat source. An increase in the response latency in these tests is indicative of an analgesic effect.

Table 1: Illustrative Data from Nociceptive Assays in Rodents

Treatment Group Assay Mean Baseline Latency (seconds) Mean Post-treatment Latency (seconds)
Vehicle Control Hot-Plate 8.2 ± 0.5 8.5 ± 0.6
Metkephamid acetate Hot-Plate 8.1 ± 0.4 15.7 ± 1.2*
Vehicle Control Tail-Flick 2.5 ± 0.2 2.6 ± 0.3
This compound Tail-Flick 2.4 ± 0.2 5.8 ± 0.5*

Note: This data is illustrative to demonstrate the experimental output and is not from a specific study on this compound.

Further investigations using selective antagonists for mu and delta receptors would be necessary to precisely quantify the contribution of each receptor to the analgesic profile of this compound. The following table conceptualizes how such a study might be designed and its potential outcomes.

Table 2: Conceptual Framework for Dissecting Receptor Contributions to Analgesia

Pre-treatment Treatment Analgesic Effect (Change in Nociceptive Threshold) Implied Receptor Contribution
Saline This compound Significant Increase Combined µ and δ receptor activity
Selective µ-antagonist This compound Partial Reduction Indicates a component of analgesia is µ-receptor mediated
Selective δ-antagonist This compound Partial Reduction Indicates a component of analgesia is δ-receptor mediated
Combined µ and δ antagonist This compound Complete Abolition Confirms analgesia is mediated through µ and δ receptors

Neurophysiological Effects Beyond Analgesia

The effects of this compound extend beyond analgesia to other neurophysiological functions, a critical aspect of its preclinical characterization in animal models.

Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and engage with the central nervous system (CNS). This is a crucial characteristic for a centrally acting analgesic. The distribution and binding of opioid compounds within the CNS can be visualized using techniques like autoradiography. Such studies help in identifying the specific brain and spinal cord regions where a compound exerts its effects, corresponding to the known distribution of opioid receptors in areas involved in pain modulation. While specific autoradiographic data for this compound is not widely published, the methodology provides a powerful tool for understanding its CNS engagement.

A significant area of investigation for any opioid compound is its effect on respiratory function. Opioid-induced respiratory depression is a major clinical concern. Research has suggested that this compound may possess a wider therapeutic window concerning respiratory depression compared to traditional mu-opioid agonists. This characteristic is often attributed to its interaction with the delta-opioid receptor.

Animal models, particularly using whole-body plethysmography, allow for the non-invasive and continuous monitoring of respiratory parameters such as respiratory rate and tidal volume in conscious animals. scireq.com Studies designed to assess the respiratory effects of this compound would compare its impact on these parameters to that of standard opioids like morphine. The anticipated outcome, based on existing literature, would be a less pronounced depression of respiratory function at equianalgesic doses.

Table 3: Hypothetical Respiratory Effects of this compound in an Animal Model

Treatment Respiratory Rate (% of Baseline) Tidal Volume (% of Baseline) Analgesic Effect (% MPE*)
Morphine 50% 90% 85%
This compound 85% 95% 85%
Vehicle Control 99% 101% 5%

\Maximum Possible Effect. Note: This data is hypothetical and for illustrative purposes.*

Modulation of Endocrine Systems in Animal Studies

The endocrine system can be influenced by opioid compounds, and animal studies provide a means to investigate these potential interactions. Opioids are known to affect the secretion of various hormones, including prolactin, corticosterone (B1669441) (in rodents), and testosterone (B1683101). nih.gov

For instance, acute administration of mu-opioid agonists in rodents typically leads to an increase in plasma prolactin and corticosterone levels, while chronic administration can suppress testosterone levels. The specific effects of this compound on these endocrine parameters have not been extensively detailed in publicly available research. Investigating these effects would be crucial for a comprehensive preclinical understanding of the compound. Such studies would involve measuring plasma hormone concentrations in animal models following acute and chronic administration of this compound.

Pituitary Hormone Regulation (e.g., AVP, GH, Prolactin, LH, TSH, ACTH, Oxytocin)

This compound, as an opioid peptide, interacts with neuroendocrine systems, influencing the secretion of various pituitary hormones. The effects of opioids on the endocrine system have been documented across numerous animal studies, providing a framework for understanding the actions of specific analogues like Metkephamid. nih.govnih.gov

In general, opioids exert significant control over the hypothalamic-pituitary-adrenal (HPA) axis and other endocrine pathways. nih.govmdpi.com In animal models, particularly rodents, the acute administration of opioid compounds typically stimulates the release of Growth Hormone (GH) and Prolactin (PRL). nih.govnih.gov Conversely, a general inhibitory effect is observed on gonadotropin-releasing hormone (GnRH), leading to a decrease in circulating Luteinizing Hormone (LH). nih.govnih.gov The secretion of Oxytocin (OT) is also generally decreased following opioid administration in laboratory animals. nih.govnih.gov

The impact on other pituitary hormones can be more variable. For instance, in rodents, opioids tend to decrease Thyroid-Stimulating Hormone (TSH). nih.govnih.gov The scientific literature presents conflicting results regarding the effects of opioids on Arginine Vasopressin (AVP) and Adrenocorticotropic Hormone (ACTH) in animal models, with both increases and decreases reported depending on the specific compound and experimental conditions. nih.govnih.gov Enkephalins, the parent class of compounds for Metkephamid, are known to inhibit the secretion of corticotropin-releasing factor (CRF), which would suggest a modulatory role in the stress response and ACTH regulation. mdpi.com

The following table summarizes the general effects of acute opioid administration on pituitary hormone levels in preclinical animal models.

HormoneGeneral Effect in Animal Models
Growth Hormone (GH)Increase
Prolactin (PRL)Increase
Luteinizing Hormone (LH)Decrease
Oxytocin (OT)Decrease
Thyroid-Stimulating Hormone (TSH)Decrease (in rodents)
Arginine Vasopressin (AVP)Conflicting Reports
Adrenocorticotropic Hormone (ACTH)Conflicting Reports

Species-Specific Endocrine Responses to Opioids

A critical aspect of preclinical research is the recognition of species-specific responses to compounds, and the endocrine effects of opioids are a clear example of this phenomenon. nih.govnih.gov Extrapolating hormonal data from animal models to humans requires caution due to these inherent physiological differences.

The regulation of Thyroid-Stimulating Hormone (TSH) provides a prominent example of this divergence. nih.govnih.gov While opioids generally cause a decrease in TSH levels in rodents, the opposite effect is observed in humans, where they tend to increase TSH secretion. nih.govnih.gov These differing outcomes underscore the complexities of the opioid system's interaction with the hypothalamic-pituitary-thyroid axis across species. Such variations are vital considerations in the translation of preclinical findings and highlight the necessity of careful, species-aware interpretation of endocrine data.

Gastrointestinal System Research in Preclinical Contexts

Effects on Motility and Peristalsis in Isolated Systems and Animal Models

The opioid system is a primary regulator of gastrointestinal (GI) function, and compounds like Metkephamid that act on opioid receptors can significantly influence gut motility. nih.gov Endogenous opioid peptides and their receptors are located throughout the enteric nervous system, where they modulate neuronal excitability and control peristalsis. mdpi.comnih.gov

Preclinical studies using various animal models and isolated tissues have established that activation of opioid receptors, particularly μ-receptors, inhibits gastrointestinal propulsion and increases transit time. mdpi.com As a potent μ-opioid agonist, Metkephamid is expected to exert similar effects. wikipedia.org Research on enkephalins demonstrates that they slow gastrointestinal motility, an effect attributed to their interaction with opioid receptors within the enteric circuits that govern motility and secretion. mdpi.comnih.gov In studies with rats, Metkephamid has been shown to reduce basal gastric acid secretion. nih.gov

Isolated organ preparations, such as the guinea-pig ileum, are standard models for studying the mechanics of peristalsis. In these systems, the application of μ-opioid receptor agonists has been shown to reduce the compliance of the intestinal wall during the preparatory phase of peristalsis. nih.gov Delta-opioid receptor agonists, on the other hand, have been observed to reduce the maximal ejection pressure generated during the emptying phase of peristalsis. nih.gov Given that this compound acts as an agonist at both μ and δ receptors, its activity profile suggests it would affect multiple phases of the peristaltic process. wikipedia.org

System/ModelOpioid Receptor TargetObserved Effect on Motility/Peristalsis
Rat (In Vivo)Delta (Metkephamid)Reduced basal gastric acid secretion. nih.gov
General Animal ModelsMu and DeltaIncreased gastrointestinal transit time; slowed motility. mdpi.com
Guinea-Pig IleumMuReduced intestinal wall compliance during preparatory phase. nih.gov
Guinea-Pig IleumDeltaReduced maximal ejection pressure during emptying phase. nih.gov

Structural Basis of Activity and Peptide Design

Structure-Activity Relationship (SAR) Studies for Opioid Peptides

Structure-Activity Relationship (SAR) studies of opioid peptides aim to understand how modifications to their amino acid sequence and structure impact their biological activity and pharmacological profile. These studies have been instrumental in the development of synthetic opioid analogs with improved properties compared to their endogenous counterparts mdpi.comresearchgate.net. A key concept in the SAR of opioid peptides is the "message-address" model, where the N-terminal sequence is considered the "message" responsible for receptor activation, while the C-terminal sequence acts as the "address" influencing receptor selectivity mdpi.comnih.govencyclopedia.pub. The aromatic amino acids, particularly tyrosine (Tyr) and phenylalanine (Phe), within the N-terminal region are recognized as critical pharmacophoric residues essential for receptor recognition and biological activity mdpi.comnih.govencyclopedia.pub.

Role of Amino Acid Sequence (Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2)

The specific amino acid sequence of Metkephamid (B1676504) acetate (B1210297) is Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2 wikipedia.orgmiraculousmedicines.com. This sequence dictates its interaction with opioid receptors. Metkephamid acetate functions as a potent agonist at both delta (δ) and mu (μ) opioid receptors, demonstrating roughly equipotent affinity for these subtypes wikipedia.orgmiraculousmedicines.combiocompare.com. Furthermore, it exhibits similarly high affinity and subtype-selectivity for the kappa 3 (κ3) opioid receptor wikipedia.orgmiraculousmedicines.combiocompare.com. Binding studies have shown that this compound interacts competitively with the high-affinity binding component for both morphine-selective (mu2) and enkephalin-selective (delta) binding sites in rat brain homogenates nih.gov. Unlike many other enkephalins and opiates, this compound displays equipotent binding to both mu2 and delta sites nih.gov. A notable distinction of this compound from morphine is its greater than 12-fold higher affinity for the delta receptor nih.gov. Blockade of the high-affinity (mu1) binding site in vivo significantly reduces this compound's analgesic potency nih.gov.

Impact of D-Amino Acid Substitutions (General Peptide Analogs)

The incorporation of D-amino acids into peptide sequences is a common strategy in peptide design to enhance stability and modify activity. Studies on enkephalin analogs in the 1970s demonstrated that substituting the naturally occurring L-amino acid at position 2 with a D-amino acid, such as D-Ala, increased both their stability and activity mdpi.com. Specifically, the introduction of D-Ala at position 2 in [Met]enkephalin resulted in a significant increase in antinociceptive efficacy mdpi.com. D-amino acid substitutions can improve the stability of peptides in serum nih.gov. The position of the D-amino acid substitution is crucial; substitutions at the N- and/or C-termini of a peptide can maintain its activity, while substitutions within the core sequence may disrupt the secondary structure and lead to a complete loss of activity nih.gov. However, the impact on metabolic stability can vary, with some peptides containing a D-amino acid being metabolized more rapidly than their L-amino acid counterparts depending on the specific position and peptide sequence mdpi.com.

Significance of N- and C-Terminal Modifications for Pharmacological Profile

Modifications at the N- and C-terminals are key strategies in the design of opioid peptidomimetics to achieve high selectivity and specificity mdpi.comresearchgate.netmdpi.com. C-terminal modifications are frequently employed to optimize receptor selectivity and physicochemical properties, or to conjugate the peptide with other pharmacologically active structures nih.gov. For instance, converting the C-terminal carboxylate group to a carboxamide or ester can lead to reduced delta opioid receptor selectivity in enkephalin and DPDPE analogs due to enhanced mu opioid receptor activity nih.gov. N-terminal modifications, while sometimes used to alter functional activity (e.g., from agonist to antagonist), can also play a role in stability. The addition of an N-terminal Nα-guanidyl group, for example, has been shown to enhance stability, lipophilicity, affinity, and potency in certain peptide analogs mdpi.comencyclopedia.pub. This compound features modifications at both its N- and C-terminals, which contribute to its enhanced stability compared to many other opioid peptides wikipedia.orgwallachlab.com. The C-terminus, in addition to influencing selectivity, can also act as a critical pharmacophore and an address region for the opioid agonist pharmacophore acs.org. N-terminal modifications can also help prevent cleavage by aminopeptidases acs.org. The C-terminus of this compound is amidated, which is one of the modifications present in its structure wallachlab.com.

Rational Design Principles of this compound

This compound was rationally designed to address some of the limitations of endogenous opioid peptides, particularly their poor metabolic stability and limited ability to cross biological membranes. It was developed as a stable analog of methionine enkephalin wallachlab.com. The design incorporated specific modifications aimed at improving its pharmacological properties.

Derivation from Methionine Enkephalin Scaffold

This compound is a synthetic pentapeptide derivative of methionine enkephalin ([Met]enkephalin) wikipedia.orgmiraculousmedicines.combiocompare.combiocat.com. Methionine enkephalin has the amino acid sequence Tyr-Gly-Gly-Phe-Met nih.govuni.lu. The design of this compound involved specific alterations to this natural scaffold. The key differences in the sequence of this compound (Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2) compared to methionine enkephalin are:

Substitution of Glycine (B1666218) (Gly) at position 2 with D-Alanine (D-Ala).

N-methylation at the amide nitrogen of the Methionine (Met) residue at position 5.

Amidation of the C-terminal carboxyl group.

These modifications were introduced to confer desirable pharmacological characteristics. The impact of these specific changes is evident when comparing the stability of this compound to its parent peptide; while [Met]enkephalin has a very short in vivo half-life of only seconds, this compound demonstrates a significantly longer half-life of nearly 60 minutes wikipedia.org.

Strategies for Enhancing Proteolytic Stability in Peptidic Opioids

Low metabolic stability due to rapid degradation by peptidases is a major obstacle to the therapeutic use of natural opioid peptides mdpi.commdpi.com. Numerous strategies have been developed to enhance the proteolytic stability of peptidic opioids. These include the incorporation of unnatural or D-amino acids, the formation of non-peptide bonds, modifications at the N- and C-terminals, peptide cyclization, and the synthesis of peptide conjugates mdpi.comresearchgate.netmdpi.com. A simple yet effective modification to improve stability is the substitution of Glycine at position 2 with D-Alanine in enkephalin analogs, which helps to prevent critical enzymatic degradation mdpi.com. Replacing a peptide bond susceptible to peptidases with a stable dipeptide isostere is another approach to increase stability mdpi.com. Conjugation with molecules such as lipophilic enhancers, polymers like polyethylene (B3416737) glycol (PEGylation), or antibodies can also enhance therapeutic potential by reducing enzymatic degradation mdpi.comescholarship.org. Cyclization of linear peptides can prevent cleavage by endopeptidases explorationpub.com. Both backbone modifications and cyclization are considered classical strategies to improve resistance to biodegradation explorationpub.com. Specifically, N-methylation and the use of D-amino acids have been extensively employed to improve the stability of peptides explorationpub.com.

This compound's design incorporates modifications that significantly enhance its stability against proteolytic degradation compared to many other opioid peptides wikipedia.org. The presence of the D-Ala substitution and the N-methylation in its sequence are specific modifications aimed at retarding enzymatic hydrolysis ucl.ac.uk. Studies have shown that this compound exhibits metabolic stability when incubated with brush border membrane vesicles under certain experimental conditions, indicating resistance to some enzymatic degradation in the gastrointestinal environment umich.edu.

Methodological Advancements and Future Research Trajectories

Analytical Methodologies in Opioid Peptide Research

Accurate and sensitive analytical techniques are fundamental for the study of opioid peptides and their synthetic analogs like metkephamid (B1676504) acetate (B1210297) in complex biological matrices.

Quantification Techniques for Peptidic Analogs in Biological Matrices

Quantifying peptidic analogs such as metkephamid acetate in biological matrices like plasma, cerebrospinal fluid (CSF), or tissue homogenates presents unique challenges due to their low concentrations, potential for degradation, and the complexity of the matrix. Historically, radioimmunoassay (RIA) was used for opioid peptide analysis due to its high sensitivity. nih.gov However, RIA can suffer from selectivity issues due to potential cross-reactivity with related peptides or degradation products. elifesciences.org

Modern approaches increasingly rely on advanced chromatographic techniques coupled with mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS), particularly nanoflow LC-MS, offers high sensitivity and specificity, enabling the detection and quantification of multiple peptides simultaneously without the need for immunocapture steps. elifesciences.orgacs.org Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to characterize and quantify opioid peptides, including methionine enkephalin and β-endorphin, in biological samples like human pituitary glands. acs.org This technique can identify peptides based on their molecular weight and fragmentation patterns. acs.org

For this compound, which is a synthetic pentapeptide, LC-MS/MS would be the preferred method for quantification in biological matrices. This approach allows for the separation of this compound from interfering substances and its specific detection and quantification based on characteristic mass transitions of the parent ion and its fragments. The development of reliable techniques with high sensitivity and reproducibility has been necessary for research on opioid peptide systems in CSF and other fluids. nih.gov

Metabolic Profiling and Identification of Degradation Products

Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic properties and potential duration of action. Metabolic profiling involves identifying the enzymes responsible for its breakdown and the resulting degradation products. Opioid peptides, in general, are susceptible to enzymatic degradation by peptidases present in various tissues and biological fluids. doi.orgresearchgate.net

Metkephamid is known to possess enhanced stability against proteolytic degradation compared to [Met]enkephalin due to its structural modifications. wikipedia.org However, it is still subject to metabolism. Studies on opioid peptides have utilized techniques like HPLC analysis to characterize the peptides found in biological samples and identify degradation products. biologists.com Mass spectrometry plays a vital role in identifying the chemical nature of these degradation products by determining their mass and fragmentation patterns. nih.gov

In vitro models, such as incubation with tissue homogenates (e.g., from liver or intestine) or specific enzyme preparations, can be used to study the metabolic pathways of this compound. researchgate.netucl.ac.uk Analyzing samples from these incubations using LC-MS/MS can help identify the sites of enzymatic cleavage and the resulting peptide fragments. For instance, studies on other peptides have shown that enzymatic hydrolysis can lead to the loss of the N-terminal tyrosine residue, which is critical for opioid activity. csic.esdiva-portal.org

While specific detailed metabolic profiling data for this compound in the literature is limited in the provided context, general methodologies applied to opioid peptides would be applicable. These include:

Incubation with biological matrices: Plasma, serum, tissue homogenates (liver, kidney, brain), or cell cultures expressing relevant peptidases.

Chromatographic separation: HPLC or UPLC to separate the parent compound from its metabolites.

Mass Spectrometry: ESI-MS or MALDI-MS coupled with tandem MS (MS/MS) for identification and structural elucidation of degradation products.

Identifying degradation products is important not only for understanding clearance but also for assessing whether any metabolites retain biological activity or contribute to side effects.

Advanced In Vitro and Ex Vivo Models

In vitro and ex vivo models are indispensable tools for studying the pharmacological activity and cellular mechanisms of opioid peptides like this compound, offering controlled environments to assess receptor interactions and functional responses.

Utilizing Organ Bath Preparations for Functional Assays

Organ bath preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, have been classical ex vivo models for evaluating the functional activity of opioid peptides. biologists.comnih.govnih.govresearchgate.net These tissues express opioid receptors (primarily μ in GPI and δ in MVD) and their contraction, induced by electrical stimulation or chemical agonists, is inhibited by opioid receptor agonists. biologists.comnih.gov

In these assays, tissues are suspended in an organ bath containing physiological buffer, maintained at a specific temperature (e.g., 37 °C), and gassed with carbogen (B8564812) (95% O2 and 5% CO2). nih.govresearchgate.net The tissue's contractile responses are measured using a force transducer. nih.gov Cumulative or non-cumulative concentration-response curves can be generated to determine the potency (EC50) and efficacy (maximum inhibition) of opioid peptides. csic.esnih.gov Opioid receptor antagonists, such as naloxone (B1662785) (non-selective), naltrindole (B39905) (δ-selective), or norbinaltorphimine (B1679850) (κ-selective), can be used to determine the receptor subtype mediating the observed effect. csic.esnih.gov

While specific detailed data on this compound in organ bath preparations within the provided search results is limited, its activity at μ and δ receptors wikipedia.orgebiohippo.com suggests it would inhibit contractions in both GPI and MVD assays, consistent with its known pharmacology. Studies on other opioid peptides and analogs have extensively utilized these preparations to characterize receptor binding and functional activity. csic.esnih.govresearchgate.net

Organ bath studies can also be used to assess the stability of peptides in the presence of tissue peptidases by analyzing aliquots of the bath solution over time using techniques like HPLC-MS/MS. csic.es

Development of Cell-Based Systems for High-Throughput Screening

Cell-based systems offer a versatile platform for studying opioid receptor function and screening large libraries of compounds, including peptidic analogs. These systems can involve cells naturally expressing opioid receptors or cell lines transfected to express specific opioid receptor subtypes (μ, δ, or κ). researchgate.net

High-throughput screening (HTS) utilizing cell-based assays allows for the rapid assessment of compound activity on opioid receptors. nih.govnih.gov Assays can measure various downstream signaling events triggered by receptor activation, such as:

Inhibition of adenylyl cyclase: Opioid receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase activity and decrease intracellular cAMP levels. researchgate.net Assays measuring cAMP levels can be used to assess agonist potency.

Receptor binding assays: Using radiolabeled ligands to determine the affinity of a compound for specific opioid receptor subtypes expressed in cell membranes. researchgate.net

Calcium mobilization assays: Although less common for Gi/o-coupled receptors, some systems can be designed to link opioid receptor activation to changes in intracellular calcium.

β-arrestin recruitment assays: Measuring the translocation of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling bias. nih.gov

Cell-based models, including Caco-2 cells, have also been used to study the transport and metabolism of peptides across biological barriers, which is relevant for assessing the potential oral bioavailability of peptidic drugs like this compound. researchgate.netucl.ac.ukresearchgate.netresearchgate.net These models can help predict intestinal absorption and evaluate the impact of efflux transporters like P-glycoprotein (P-gp) on peptide permeability. researchgate.netnih.govresearchgate.net

While the provided search results mention cell-based assays and HTS in the context of opioid peptides and drug discovery researchgate.netnih.govnih.gov, specific detailed applications to this compound were not prominently featured. However, the methodologies described are directly applicable to studying the interaction of this compound with cloned opioid receptors and evaluating its functional activity in a high-throughput manner.

Emerging Research Directions for Opioid Peptides

Emerging research directions for opioid peptides, including synthetic analogs like this compound, are driven by the need to develop safer and more effective analgesics with reduced side effects compared to traditional opioids. nih.gov Key areas of focus include:

Biased agonism: Developing ligands that selectively activate beneficial signaling pathways (e.g., G protein signaling mediating analgesia) while avoiding those associated with adverse effects (e.g., β-arrestin signaling linked to respiratory depression and tolerance). nih.gov Research into biased ligands represents a significant effort to improve the therapeutic profile of opioid compounds. nih.gov

Development of peripherally restricted opioid peptides: Designing peptides that primarily act on peripheral opioid receptors involved in pain signaling, minimizing central nervous system penetration and thus reducing CNS-mediated side effects like respiratory depression, addiction, and dependence. nih.govmdpi.com While this compound is known to penetrate the BBB wikipedia.org, research on peripherally restricted analogs within the opioid peptide class is an active area.

Multifunctional opioid peptides: Designing single molecules that interact with multiple opioid receptor subtypes (μ, δ, κ) or other targets involved in pain modulation to achieve synergistic effects and potentially a better side effect profile. nih.gov

Peptidomimetics and structural modifications: Continued efforts to modify the structure of opioid peptides to improve their metabolic stability, bioavailability (including oral absorption), and receptor selectivity. mdpi.comfrontiersin.org this compound itself is an example of such a modification aimed at increasing stability. wikipedia.org Strategies include backbone modifications, cyclization, and the incorporation of non-natural amino acids. mdpi.com

Investigating interactions with transporters: Understanding how opioid peptides and their analogs interact with efflux transporters like P-glycoprotein is important for predicting their pharmacokinetic behavior and designing compounds with improved brain penetration or reduced efflux. researchgate.netnih.govresearchgate.net

While the provided information does not detail specific emerging research directions solely focused on this compound, the compound's properties as a relatively stable enkephalin analog with mixed μ and δ activity make it a relevant structure for comparison and as a starting point for the design of novel opioid peptides and peptidomimetics with improved pharmacological profiles, aligning with these broader emerging research themes in the opioid peptide field. nih.gov

Exploration of Kappa Opioid Receptor Subtypes (beyond κ₃)

The kappa opioid receptor (KOR) system is complex, with evidence suggesting the existence of multiple subtypes. While this compound is recognized for its high affinity and subtype-selectivity for the κ₃ opioid receptor, the understanding and classification of KOR subtypes beyond κ₃ are still evolving. wikipedia.orgebiohippo.comcapes.gov.br Early research proposed different kappa subtypes, such as κ₁, but a comprehensive molecular characterization of additional classes remains an ongoing area of investigation. nih.govmdpi.com

The difficulty in classifying drugs acting on KORs is partly due to some ligands exhibiting activity at other receptors, including sigma receptors, or displaying non-opioid actions. capes.gov.br The current classification of the kappa-opioid receptor is often restricted to a limited number of subclasses with established physiological significance. capes.gov.br However, the existence of numerous potential opioid peptides derived from precursor proteins suggests that further classes of opioid-associated receptors are likely to be identified in the future. nih.gov

Given this compound's established interaction with the κ₃ subtype, future research could involve exploring its binding and functional activity at other potential or newly identified kappa opioid receptor subtypes using advanced pharmacological and molecular techniques. This could involve radioligand binding assays with subtype-selective ligands (as they become available), functional assays measuring downstream signaling pathways mediated by different kappa subtypes, and studies utilizing genetic models deficient in specific receptor subtypes. Such investigations would provide a more complete profile of this compound's activity within the broader kappa opioid receptor system, potentially revealing novel insights into its pharmacological properties.

Investigation of Non-Opioid Receptor Mediated Effects (General Opioids)

Beyond their well-characterized interactions with classical opioid receptors (μ, δ, and κ), opioid peptides have been shown to exert effects through non-opioid receptor mechanisms. This phenomenon has been observed with various endogenous and synthetic opioid peptides, highlighting a broader scope of their biological activity. For instance, peptides derived from prodynorphin, the precursor to dynorphins, are sometimes classified as non-opioid neuropeptides due to their actions independent of opioid receptors. viamedica.pl

Examples of non-opioid receptor mediated effects include interactions with glutamate (B1630785) receptors, such as NMDA receptors, which have been implicated in the pronociceptive effects of dynorphins in conditions like neuropathic pain. viamedica.plki.se Dynorphin A, for example, has been shown to potentially potentiate NMDA receptor activity indirectly by enhancing the release of excitatory neurotransmitters. ki.se Other non-opioid targets and mechanisms explored in the context of opioid peptides include interactions with histamine (B1213489) receptors mdpi.com and potential roles in neurodegenerative processes. ki.se Additionally, some opioid peptide analogs have demonstrated antioxidant properties independent of opioid receptor activation. researchgate.net

While the search results did not provide specific detailed information on non-opioid receptor mediated effects of this compound itself, the existence of such mechanisms for other opioid peptides, including enkephalin analogs like biphalin (B1667298) which exhibits antioxidant properties, suggests that this compound may also possess activities beyond its opioid receptor interactions. researchgate.net Future research could employ a range of experimental approaches to investigate potential non-opioid targets for this compound. These could include screening against panels of non-opioid receptors and ion channels, studying its effects in the presence of broad-spectrum opioid antagonists like naloxone to isolate non-opioid components of its activity, and exploring its potential antioxidant or other cellular effects in relevant model systems. Understanding any such non-opioid actions would contribute to a more comprehensive understanding of this compound's pharmacological profile.

Integration of Computational Approaches in Peptide Design

Computational approaches have become increasingly integral to the design, study, and optimization of peptide ligands targeting G protein-coupled receptors (GPCRs), including opioid receptors. These methods offer powerful tools to complement experimental studies, enabling rational design strategies and providing insights at the molecular level. uq.edu.auresearchgate.netmdpi.com

Computational techniques employed in opioid peptide research include molecular docking to predict binding poses and affinities of peptides to opioid receptors, molecular dynamics simulations to study the dynamic interactions and conformational changes of peptide-receptor complexes, and de novo peptide design algorithms to generate novel peptide sequences with desired binding and functional properties. uq.edu.auresearchgate.netnih.govacs.orgnih.gov These approaches have been successfully applied in the design of peptide-drug conjugates targeting the kappa-opioid receptor and in studying the structural properties of opioid peptide derivatives. uq.edu.auresearchgate.netacs.orgnih.gov

For a compound like this compound, computational methods can be utilized in several ways. In silico studies could provide detailed insights into the binding interactions of this compound with different opioid receptor subtypes (μ, δ, and κ₃), potentially explaining its observed affinities and selectivity. Molecular dynamics simulations could help understand the conformational flexibility of this compound and how it interacts with the dynamic environment of the receptor binding site. Furthermore, computational peptide design platforms could be used to design and predict the properties of novel this compound analogs with potentially improved potency, selectivity for specific opioid receptor subtypes (including exploring activity at kappa subtypes beyond κ₃), or enhanced metabolic stability. uq.edu.auresearchgate.net These computational predictions could then guide the synthesis and experimental testing of new peptide variants, accelerating the research and development process in the field of opioid peptides.

Q & A

Basic: How does Metkephamid acetate’s receptor specificity differ from traditional opioids like morphine, and what experimental approaches validate these differences?

Methodological Answer:
this compound exhibits preferential binding to δ-opioid receptors over μ-opioid receptors, distinguishing it from morphine. This was demonstrated using competitive binding assays in mouse vas deferens (a δ-receptor-rich tissue) and guinea pig ileum (μ-receptor-dominant). Key steps include:

  • In vitro binding assays : Compare inhibition of [D-Ala², D-Leu⁵]enkephalin (a δ-receptor ligand) versus normorphine (μ-receptor ligand) in brain membrane preparations. Metkephamid shows 30-fold higher potency at δ-receptors .
  • Functional assays : Measure agonist potency in isolated tissues. For example, Metkephamid’s EC₅₀ in mouse vas deferens correlates with δ-receptor activation, while morphine preferentially activates μ-receptors in guinea pig ileum .
  • In vivo receptor antagonism : Administer naloxone (non-selective antagonist) to confirm receptor engagement. The similar pA₂ values for naloxone against Metkephamid and methionine enkephalin (δ-receptor ligand) support shared δ-receptor binding .

Basic: What evidence supports this compound’s reduced dependence potential compared to morphine or meperidine?

Methodological Answer:
Preclinical studies highlight lower dependence liability through:

  • Withdrawal suppression assays : In morphine-dependent rodents, Metkephamid is less effective at alleviating withdrawal symptoms (e.g., jumping, diarrhea) compared to morphine, indicating reduced μ-receptor-mediated dependence pathways .
  • Respiratory depression tests : Measure arterial blood gas parameters (e.g., pCO₂, pO₂) in animal models. Metkephamid induces significantly less respiratory suppression than morphine at equianalgesic doses .
  • Behavioral paradigms : Use conditioned place preference (CPP) or self-administration models. Metkephamid shows weaker reinforcement compared to morphine, suggesting lower abuse potential .

Basic: How do experimental designs account for this compound’s rapid hepatic metabolism in pharmacokinetic studies?

Methodological Answer:
Hepatic first-pass metabolism significantly reduces bioavailability. Key strategies include:

  • Liver perfusion models : Use single-pass rat liver perfusion to mimic in vivo conditions. Adding 3% bovine serum albumin (BSA) to perfusate stabilizes Metkephamid by reducing nonspecific binding and hydrolysis by hepatocytes .
  • Bioanalytical validation : Employ HPLC or LC-MS/MS to quantify intact Metkephamid and metabolites. For example, only ~40% of the parent compound remains after hepatic transit, necessitating metabolite profiling .
  • Route of administration : Compare intravenous (IV) vs. subcutaneous (SC) delivery. IV bypasses first-pass metabolism, providing a baseline for hepatic extraction ratio calculations .

Advanced: How can researchers resolve contradictions between in vitro receptor binding data and in vivo analgesic potency for this compound?

Methodological Answer:
Discrepancies arise from differences in receptor distribution, blood-brain barrier (BBB) penetration, and metabolite activity. Address these via:

  • Receptor localization studies : Use autoradiography or immunofluorescence to map δ- and μ-receptor density in target regions (e.g., periaqueductal gray). Metkephamid’s high central analgesia (100× morphine after ICV injection) aligns with δ-receptor prevalence in pain-modulating brain regions .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma concentration-time profiles with tail-flick or hot-plate test results. This quantifies BBB penetration and active metabolite contributions .
  • Metabolite profiling : Identify hydrolysis products (e.g., free tyrosine derivatives) using mass spectrometry. Assess their receptor affinity to rule out confounding effects .

Advanced: What statistical and experimental controls are critical when comparing this compound’s duration of action to other analgesics?

Methodological Answer:
Ensure rigor through:

  • Time-course experiments : Measure analgesic latency (e.g., hot-plate test) at multiple time points (e.g., 15, 30, 60, 120 min post-administration). Use ANOVA with post-hoc Tukey tests to compare duration across drugs .
  • Dose normalization : Administer equianalgesic doses (e.g., ED₅₀ values) to control for potency differences. For Metkephamid, ED₅₀ is ~1 mg/kg IV in mice, versus 10 mg/kg for morphine .
  • Blinding and randomization : Minimize bias by blinding researchers to treatment groups during data collection and analysis .

Advanced: How should researchers design studies to investigate this compound’s potential synergy with other opioid peptides?

Methodological Answer:
Synergy studies require:

  • Isobolographic analysis : Administer fixed-ratio combinations of Metkephamid and another opioid (e.g., methionine enkephalin). Calculate the theoretical additive ED₅₀ and compare to observed values. A significant leftward shift in the dose-response curve indicates synergy .
  • Receptor knockout models : Use δ-receptor (DOR) or μ-receptor (MOR) knockout mice to isolate interaction mechanisms. For example, DOR-KO mice would lack Metkephamid’s analgesic effects, confirming δ-receptor dependence .
  • Cross-tolerance assays : Pre-treat animals with morphine (μ-agonist) and assess Metkephamid’s efficacy. Reduced tolerance suggests independent pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.